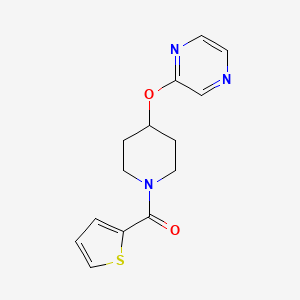

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(12-2-1-9-20-12)17-7-3-11(4-8-17)19-13-10-15-5-6-16-13/h1-2,5-6,9-11H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTAOAQIPQAXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of Pyrazin-2-yloxy Intermediate: This can be achieved by reacting pyrazine with an appropriate halogenated compound under basic conditions.

Piperidin-1-yl Substitution: The pyrazin-2-yloxy intermediate can then be reacted with piperidine in the presence of a suitable catalyst.

Thiophen-2-yl Methanone Formation: Finally, the piperidin-1-yl intermediate can be coupled with thiophene-2-carboxylic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazine, piperidine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution but may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 289.35 g/mol. The structural composition includes a piperidine ring, a pyrazinyl ether, and a thiophene moiety, which are crucial for its biological activity.

Anticancer Properties

Research indicates that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone exhibits significant anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Inhibition of oncogenic pathways |

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | HeLa (cervical cancer) | TBD | Na+/K(+)-ATPase inhibition |

| 4-Chloro-2-(piperidin-1-yl)thiazol-5-yl-methanone | MCF7 (breast cancer) | TBD | Induction of apoptosis |

Preliminary studies suggest that the compound may inhibit key enzymes such as Na+/K(+)-ATPase, disrupting cellular homeostasis and promoting apoptosis in cancer cells.

In Vitro Studies

A study evaluated the growth inhibitory effects of various piperidine derivatives, including those similar to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yloxy)methanone, on human cancer cell lines. The results indicated a dose-dependent response, highlighting the potential for these compounds in cancer therapy.

Docking Studies

Computational docking studies have been conducted to predict the binding affinity of this compound to target proteins. The findings suggest that it effectively occupies active sites of enzymes involved in cancer progression, which could lead to the development of more potent analogs.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Ongoing studies are assessing absorption, distribution, metabolism, and excretion (ADME) characteristics, which will inform dosage regimens and safety profiles.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of N-acylpiperidine/piperazine derivatives with aromatic substituents. Below is a comparative analysis with structurally related compounds from the literature:

| Compound | Core Structure | Substituents | Key Features | Reference |

|---|---|---|---|---|

| (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone | Piperidine | 4-pyrazin-2-yloxy, 1-thiophen-2-yl carbonyl | Combines piperidine’s lipophilicity with pyrazine’s electron-deficient aromaticity. | N/A (Target) |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | Piperazine | 4-CF₃-phenyl, 1-thiophen-2-yl carbonyl | Piperazine enhances solubility; CF₃ group improves metabolic stability and binding affinity. | |

| 4-(Pyridin-2-yl)piperazin-1-ylmethanone | Piperazine | 4-pyridin-2-yl, 1-thiophen-2-yl carbonyl | Pyridine’s basic nitrogen enables protonation at physiological pH, affecting bioavailability. | |

| 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (20) | Piperazine + butanone | 4-methyl, 4-thiophen-2-yl butanone | Extended alkyl chain increases flexibility, potentially altering target engagement. |

Physicochemical and Pharmacological Properties

- Lipophilicity : The piperidine core in the target compound confers higher lipophilicity compared to piperazine-based analogues (e.g., MK37), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Accessibility : Piperidine derivatives often require more complex functionalization than piperazines due to fewer reactive sites, as seen in the multi-step synthesis of MK37 vs. the target compound’s hypothetical route .

Biological Activity

The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

- Piperidine Ring : Enhances pharmacological interactions.

- Pyrazine Moiety : Contributes to electronic properties.

- Thiophene Group : Imparts unique reactivity and potential biological activity.

These structural components suggest that the compound may interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer : Some derivatives have shown inhibitory effects on cancer cell lines, including breast cancer cells.

- Anti-inflammatory : The presence of the thiophene ring often correlates with anti-inflammatory properties.

- Antimicrobial : Pyrazine derivatives are known for their antimicrobial activities.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Aminoquinoline | Quinoline structure | Antimalarial |

| 5-Fluorouracil | Pyrimidine derivative | Anticancer |

| 3-Thiophenecarboxylic acid | Thiophene ring | Anti-inflammatory |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the piperidine or thiophene rings can lead to changes in potency and selectivity against specific biological targets.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of related pyrazole derivatives against various cancer cell lines, including MCF-7 and MDA-MB-231. The findings indicated that certain modifications to the pyrazole structure enhanced cytotoxicity while minimizing effects on normal cells. This highlights the importance of SAR in optimizing compounds for therapeutic use .

Synthesis

The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yloxy)methanone typically involves several steps:

- Preparation of Intermediates : Starting with pyrazine derivatives and piperidine.

- Formation of Final Product : Reaction with thiophene derivatives under controlled conditions.

Optimization of these synthetic routes is crucial for achieving high yields and purity .

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yloxy)methanone. Potential areas for further investigation include:

- Mechanistic Studies : Understanding how the compound interacts with specific biological targets.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Exploration of Derivatives : Investigating how structural modifications impact biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (4-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Use a multi-step approach involving nucleophilic substitution and coupling reactions. For example, react pyrazine derivatives with piperidine under mild basic conditions (e.g., triethylamine) to form the pyrazinyloxy-piperidine intermediate. Subsequent acylation with thiophene-2-carbonyl chloride or via Friedel-Crafts reactions can yield the final product. Optimization may involve varying catalysts (e.g., AlCl₃), solvents (DCM or THF), and temperature (0–60°C) to improve yield .

- Key Considerations : Monitor intermediates using TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Q. How can the structural and electronic properties of this compound be characterized to confirm its identity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons, focusing on piperidine (δ ~2.5–3.5 ppm), pyrazine (δ ~8.0–8.5 ppm), and thiophene (δ ~6.5–7.5 ppm).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrazine N-atoms) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What preliminary biological screening assays are suitable for evaluating this compound's bioactivity?

- Approach : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) . For antitumor potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with structurally similar pyrazolone derivatives, which show antimicrobial and antitumor activity .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrazine or thiophene moieties influence the compound's reactivity and bioactivity?

- Methodology : Synthesize analogs with substituents (e.g., Cl, Me, OMe) on pyrazine or thiophene. Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects (HOMO-LUMO gaps) and correlate with experimental reactivity (e.g., acylation rates) .

- Case Study : Bulky substituents on pyrazine may hinder piperidine ring flexibility, reducing binding to biological targets like kinases .

Q. What computational tools can predict the compound's binding affinity to potential targets (e.g., kinases, GPCRs)?

- Approach : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17). Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare with QSAR models from similar methanone derivatives (e.g., anti-tubercular agents with IC₅₀ ~7 µM) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Resolution :

- Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%).

- Validate Targets : Use knockout cell lines or competitive binding assays to confirm specificity.

- Meta-Analysis : Compare data from multiple studies (e.g., pyrazine derivatives in vs. thiophene analogs in ) to identify trends masked by structural variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.